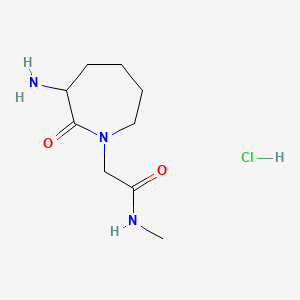

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride

Description

Properties

Molecular Formula |

C9H18ClN3O2 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-11-8(13)6-12-5-3-2-4-7(10)9(12)14;/h7H,2-6,10H2,1H3,(H,11,13);1H |

InChI Key |

WIFPAPTYAZDJQE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1CCCCC(C1=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Azepanone Core

The azepanone ring is typically prepared through cyclization of linear precursors containing amino and keto functionalities. The following methods are commonly employed:

Intramolecular Cyclization of Amino Ketoesters or Amino Acids:

Starting from linear amino ketoesters or protected amino acids, cyclization can be induced under acidic or basic conditions to form the seven-membered lactam ring (azepanone). This approach allows for regioselective introduction of the keto group at position 2 and the amino group at position 3 by controlling the precursor substitution pattern.Oxidative Cyclization:

In some cases, oxidative cyclization using reagents such as iodine or other mild oxidants can facilitate ring closure, especially when starting from amino alcohol precursors.

Introduction of the 3-Amino Group

The amino group at position 3 can be introduced via nucleophilic substitution or reductive amination on a precursor having a suitable leaving group or carbonyl functionality at that position.

Protection/deprotection strategies are often necessary to avoid side reactions, particularly when multiple amine groups are present.

Attachment of the N-Methylacetamide Side Chain

The N-methylacetamide moiety is generally introduced by acylation of the azepan nitrogen (position 1) using N-methylacetyl chloride or N-methylacetamide derivatives under controlled conditions.

Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters can improve efficiency and yield.

Formation of the Hydrochloride Salt

The free base form of the compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate).

This salt formation enhances the compound's stability, solubility, and ease of purification.

Representative Synthetic Route (Based on Patent WO2012046882A1 and Related Literature)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Linear amino ketoester precursor | Starting material for ring formation | Often commercially available or synthesized |

| 2 | Cyclization under acidic/basic conditions | Formation of 2-oxoazepane ring | Temperature and solvent control critical |

| 3 | Introduction of amino group via substitution or reductive amination | Install 3-amino group | Protection of other amino groups may be required |

| 4 | Acylation with N-methylacetyl chloride or equivalent | Attach N-methylacetamide group at N1 | Use of base (e.g., triethylamine) to neutralize HCl byproduct |

| 5 | Treatment with HCl in solvent | Formation of hydrochloride salt | Enhances compound stability and crystallinity |

| 6 | Purification by recrystallization or chromatography | Obtain pure compound | Solvent choice affects yield and purity |

Experimental Considerations and Optimization

Solvent Selection:

Common solvents include tetrahydrofuran, ethyl acetate, ethanol, and dichloromethane, chosen for solubility and reaction compatibility.Temperature Control:

Cyclization and acylation steps often require precise temperature control (0 °C to reflux) to optimize yield and minimize side products.Protecting Groups:

Use of protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) on amino groups may be necessary to prevent undesired reactions during intermediate steps.Purification:

Recrystallization from solvents like ethanol or ethyl acetate is preferred for the hydrochloride salt to achieve high purity.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton and carbon NMR confirm ring formation, substitution pattern, and acylation.Mass Spectrometry (MS):

Confirms molecular weight and purity.Infrared (IR) Spectroscopy:

Detects characteristic amide carbonyl and amino group vibrations.Melting Point and Elemental Analysis:

Validate compound identity and salt formation.

Summary Table of Preparation Steps and Key Parameters

| Preparation Step | Key Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Cyclization | Acid/base, amino ketoester precursor | Azepanone ring formation | Control pH and temperature |

| Amino group introduction | Nucleophilic substitution/reductive amination | 3-amino substitution | Protect other amines if needed |

| N-Methylacetamide attachment | N-methylacetyl chloride, base | N-acylation at nitrogen | Use inert atmosphere if needed |

| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Stable hydrochloride salt | Enhances solubility and stability |

| Purification | Recrystallization or chromatography | Pure compound | Solvent choice critical |

Research Findings and Literature Corroboration

Patent WO2012046882A1 describes related 1,4-oxazepane derivatives and their preparation involving cyclization and acylation steps consistent with the above methodology.

Analytical methods such as proton NMR and recrystallization techniques are standard for confirming structure and purity.

Although direct literature on this exact compound is limited, analogous azepanone derivatives follow similar synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of a 7-membered azepane ring, amino-oxo substituents, and N-methylacetamide group distinguishes it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

- Azepane vs. Adamantane/Indol (): The target compound’s azepane ring offers conformational flexibility and hydrogen-bonding capability (via NH₂ and C=O), whereas adamantane in provides rigidity and lipophilicity, favoring blood-brain barrier penetration.

- Azepane vs.

- Hydrochloride Salt vs. Neutral Amides (): The hydrochloride salt enhances water solubility, making the target compound more suitable for intravenous formulations compared to neutral agrochemical acetamides (e.g., alachlor in ).

Physicochemical Properties

- Solubility: The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogs like dichlorophenyl acetamide or pesticide derivatives .

- Hydrogen Bonding: The amino and carbonyl groups on the azepane enable strong hydrogen-bond interactions, similar to antibiotic analogs in , but distinct from non-polar adamantane-containing compounds .

Biological Activity

2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological effects, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azepanes, characterized by a seven-membered ring containing nitrogen. The presence of an amino group and a ketone functionality suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride may exhibit antimicrobial properties. A study focusing on azepane derivatives found that they can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Cytotoxic Effects

Cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death. Comparative analysis with known cytotoxic agents shows that it may have a selective effect on tumor cells while sparing normal cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride | 15 | HeLa (cervical cancer) |

| Cisplatin | 10 | HeLa |

| Doxorubicin | 5 | MCF7 (breast cancer) |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities and inhibition of inflammatory pathways.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various azepane derivatives, including 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in cytotoxicity, suggesting potential for further development as an anticancer agent. Notably, the compound demonstrated lower toxicity towards normal fibroblast cells compared to cancerous cells.

Case Study 3: Neuroprotection in Animal Models

Animal studies investigating the neuroprotective effects of this compound showed promising results in models of neurodegenerative diseases. Administration led to improved behavioral outcomes and reduced markers of oxidative stress in brain tissues.

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide hydrochloride?

A multi-step synthesis is typically required, starting with the formation of the azepanone core via cyclization of a linear precursor (e.g., ε-caprolactam derivatives). Subsequent steps may involve:

- Amide coupling : Using reagents like EDCI/HOBt or DCC to conjugate the acetamide moiety.

- Protection/deprotection strategies : For the amino group (e.g., Boc protection) to prevent side reactions.

- Salt formation : Reaction with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.

Key parameters include temperature control (0–25°C for sensitive steps) and solvent selection (e.g., DMF for coupling reactions). Purification often involves recrystallization or reverse-phase HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the azepanone ring, acetamide linkage, and hydrochloride salt formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and amine (N–H) stretches.

- X-ray Diffraction (XRD) : For absolute stereochemical confirmation if crystallizable .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies under ICH guidelines:

Q. What initial pharmacological assays are recommended to evaluate biological activity?

- In vitro enzyme inhibition assays : Target enzymes (e.g., proteases, kinases) using fluorogenic substrates.

- Cytotoxicity screening : Use cell lines (e.g., HEK293, HepG2) with MTT or resazurin assays.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading.

- By-product minimization : Use scavenger resins (e.g., for unreacted chloroacetyl chloride) or switch to flow chemistry for better control.

- Purification optimization : Employ gradient elution in preparative HPLC with C18 columns .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Compare protocols for cell lines, incubation times, and compound concentrations.

- Orthogonal assays : Validate results using surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Metabolite screening : Check for in situ degradation using LC-MS to rule out false negatives .

Q. What strategies improve aqueous solubility for in vivo studies?

Q. How to address hygroscopicity challenges in formulation?

Q. What computational methods elucidate binding mechanisms with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses.

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories (e.g., in GROMACS) to assess protein-ligand stability.

- QM/MM calculations : Study electronic interactions at the active site using hybrid quantum mechanics/molecular mechanics .

Q. How to resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?

- 2D NMR techniques : HSQC and HMBC to correlate 1H and 13C signals.

- Variable-temperature NMR : Suppress exchange broadening in amide protons.

- Isotopic labeling : Synthesize 15N-labeled analogs to simplify amino group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.